A Technical Guide to the Natural Sources and Extraction of Digallic Acid for Research and Development
A Technical Guide to the Natural Sources and Extraction of Digallic Acid for Research and Development
Introduction
Digallic acid, a prominent gallotannin, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a potent antioxidant, it holds promise for various therapeutic applications. This technical guide provides an in-depth overview of the natural sources of digallic acid, methodologies for its extraction and purification, and quantitative data to support research and development professionals.
Natural Sources of Digallic Acid
Digallic acid is found in a variety of plant species, often as a constituent of more complex hydrolysable tannins.[1][2] Notable natural sources include:
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Gallnuts: These are abnormal growths on oak trees, formed in response to insect larvae, and are a traditional and rich source of tannic acid, which can be hydrolyzed to yield gallic and digallic acids.[3]
-
Oak Acorns and Bark: Various species of oak (Quercus) have been identified as sources of digallic acid, including Q. acutissima, Q. ilex, Q. rotundifolia, and Q. suber.[1]
-
Sumac (Rhus coriaria): The fruits of this plant are known to contain digallic acid.[1]
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Other Plant Sources: Digallic acid has also been reported in Platycarya strobilacea, Bombax ceiba, carob, and the seed coat of the red sword bean (Canavalia gladiata).[1][4]
The concentration of digallic acid and its parent compounds can vary significantly depending on the plant species, geographical location, and harvesting time.
Quantitative Data on Gallic Acid Content in Various Plant Sources
While specific quantitative data for digallic acid is often embedded within the broader analysis of gallotannins, the content of its constituent, gallic acid, is more frequently reported and can serve as an indicator of potential digallic acid presence. The following table summarizes the gallic acid content in several plant sources.
| Plant Source | Part of Plant | Gallic Acid Content | Reference |
| Phyllanthus emblica | Fruit | 1.79 - 2.18% | [5] |
| Terminalia bellerica | Fruit | 0.79 - 1.01% | [5] |
| Terminalia chebula | Fruit | 0.28 - 0.80% | [5] |
| Penthorum chinense | Whole Plant | 4.85% (in extract) | [6] |
| Benincasa hispida | Fruit | 0.272 mg/100g (dried & heated) | [7] |
| Moringa oleifera | Leaves | 52.50 ± 3.0 µg/mL (in 70% ethanolic extract) | [8] |
| Evening Primrose | - | 15 mg/g (free gallic acid in extract) | [2] |
| Bearberry-leaf | Leaves | 116–309 mg/g (liberated from tannin fraction) | [2] |
| Green Tea | Leaves | 55-155 mg/g (liberated from extract) | [2] |
Extraction and Purification Methodologies
The extraction of digallic acid from natural sources typically involves the initial extraction of tannins, followed by hydrolysis and purification.
I. Solvent Extraction
Solvent extraction is a fundamental technique for isolating tannins from plant materials. The choice of solvent is critical and depends on the target compounds' polarity.
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Aqueous Extraction: Water is a common solvent for extracting tannins. A typical procedure involves boiling the plant material in water.[3][9]
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Organic Solvent Extraction: Ethanol, methanol, and acetone, often in aqueous mixtures, are effective in extracting tannins.[6][10] For instance, 50% ethanol has been shown to be optimal for tannin extraction in some cases.[10]
II. Advanced Extraction Techniques
Modern extraction techniques can improve efficiency and yield.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction.
III. Hydrolysis of Tannins
Digallic acid is often obtained through the hydrolysis of more complex gallotannins, such as tannic acid.
-
Acid Hydrolysis: This involves treating the tannin extract with an acid (e.g., sulfuric acid) under controlled temperature and pressure to break the ester bonds and release gallic and digallic acids.[10][11]
-
Enzymatic Hydrolysis: The enzyme tannase can be used to specifically hydrolyze the ester linkages in gallotannins, offering a milder and more specific alternative to acid hydrolysis.[2]
IV. Purification
Following extraction and hydrolysis, a series of purification steps are necessary to isolate digallic acid.
-
Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. Ethyl acetate is a common solvent used to extract gallic and digallic acids from aqueous solutions.[3][9]
-
Precipitation: Caffeine can be used to precipitate tannins from a solution.[10]
-
Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Sephadex LH-20 is a common stationary phase used for the separation of phenolic compounds.[2]
-
Crystallization: The final step in obtaining pure digallic acid is often crystallization from a suitable solvent.[3][9]
Experimental Protocols
Protocol 1: Extraction of Gallic Acid from Water Chestnut Shells
This protocol is adapted from a patented method for gallic acid extraction.[9]
-
Preparation of Plant Material: Grind dried water chestnut shells to a fine powder.
-
Aqueous Extraction:
-
Add 15 times the amount of water to the powdered shells and boil for 1 hour.
-
Filter the mixture and collect the aqueous extract.
-
Repeat the extraction two more times with 12 and 10 times the amount of water, respectively.
-
Combine the three aqueous extracts.
-
-
Concentration and Initial Purification:
-
Concentrate the combined extract to half its original volume.
-
Allow the concentrated extract to stand and remove any precipitate that forms.
-
-
Liquid-Liquid Extraction with Ethyl Acetate:
-
Extract the supernatant multiple times with a 10-fold volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate to one-third of the volume.
-
Allow to stand and remove any precipitate.
-
-
Back Extraction with Water:
-
Extract the ethyl acetate solution with a 10-fold amount of water.
-
Combine the aqueous extracts and concentrate to half the volume.
-
-
Decolorization and Final Extraction:
-
Add 1% activated charcoal to the concentrated aqueous solution for decolorization.
-
Extract the decolorized solution with a 10-fold volume of ethyl acetate.
-
-
Crystallization:
-
Combine the final ethyl acetate extracts and concentrate to a small volume.
-
Allow the solution to crystallize to obtain crude gallic acid.
-
-
Recrystallization (Optional): For higher purity, recrystallize the crude gallic acid from water or an appropriate organic solvent.
Protocol 2: Enzymatic Liberation of Bound Gallic Acid
This protocol is based on a method for liberating gallic acid from plant extracts using tannase.[2]
-
Sample Preparation: Prepare a water solution of the plant extract containing 1-5 mg of the extract in 4 mL of water.
-
Enzymatic Reaction:
-
Add 1 mL of tannase solution (containing 50 µg of enzyme in 50 mmol/L citrate buffer, pH 5.5) to the sample solution.
-
Incubate the mixture for 15 minutes at 30°C.
-
-
Reaction Termination: Adjust the pH of the sample to 2 with 2 mol/L HCl.
-
Extraction of Liberated Gallic Acid:
-
Extract the solution five times with 6 mL of anhydrous diethyl ether.
-
Combine the diethyl ether extracts.
-
-
Sample Preparation for Analysis:
-
Evaporate the diethyl ether using a rotary evaporator.
-
Dissolve the residue in 2 mL of methanol.
-
The sample is now ready for analysis by HPLC.
-
Visualizations
General Workflow for Digallic Acid Extraction and Purification
Caption: A generalized workflow for the extraction and purification of digallic acid from plant sources.
Experimental Workflow for Ultrasound-Assisted Extraction (UAE) of Digallic Acid
Caption: A typical experimental workflow for the ultrasound-assisted extraction of phenolic compounds, including digallic acid.
Conclusion
This guide has provided a comprehensive overview of the natural sources of digallic acid and detailed methodologies for its extraction and purification. The selection of the optimal extraction and purification strategy will depend on the specific plant source, the desired purity of the final product, and the available laboratory resources. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working with this promising natural compound. Further research is warranted to explore and quantify digallic acid in a wider range of natural sources and to optimize extraction and purification processes for industrial-scale production.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Page loading... [wap.guidechem.com]
- 4. Digallic Acid | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of Gallic Acidin Fruits of Three Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. CN102675091A - Preparation method of gallic acid by extraction from plant through separation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CA2215251C - Industrial preparation of high purity gallic acid - Google Patents [patents.google.com]
